N1-(2-(dimethylamino)ethyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN4O4S/c1-15-14-16(21)7-8-18(15)30(28,29)25-12-5-4-6-17(25)9-10-22-19(26)20(27)23-11-13-24(2)3/h7-8,14,17H,4-6,9-13H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBOSWMEMLMUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)ethyl)-N2-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, commonly referred to as Compound A , is a synthetic organic compound with potential applications in medicinal chemistry. Its structure features a dimethylaminoethyl group, a piperidinyl moiety, and a sulfonyl functional group, suggesting diverse biological interactions.
- Molecular Formula : C25H29N7O
- Molecular Weight : 475.54 g/mol
- CAS Number : 1421372-67-9
Synthesis
The synthesis of Compound A typically involves the reaction of various precursors under controlled conditions. For instance, the compound can be synthesized through the reaction of 2-(dimethylamino)ethylamine with 4-fluoro-2-methylphenyl sulfonyl chloride in an inert atmosphere, often using dichloromethane as a solvent .
The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dimethylamino group may facilitate nucleophilic interactions with proteins or enzymes, potentially modulating their activity. The presence of the sulfonyl and piperidinyl groups may enhance binding affinity and specificity towards certain receptors or enzymes involved in various biochemical pathways .
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .
Antimicrobial Properties
Compound A has also been evaluated for its antimicrobial activity against various pathogens. In a series of tests, it showed effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death .
Case Studies
| Study | Findings |
|---|---|
| In Vitro Anticancer Study | Compound A reduced cell viability in MCF-7 breast cancer cells by 60% at 10 µM concentration. Induced apoptosis was confirmed through Annexin V staining. |
| Antimicrobial Assay | Demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent. |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that Compound A has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicological effects, particularly in long-term exposure scenarios.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness lies in its N1-(2-dimethylaminoethyl) and N2-(sulfonylated piperidinylethyl) groups. Below is a detailed comparison with similar oxalamide and piperidine-based derivatives:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights:
Allyl groups (e.g., ) may confer metabolic instability due to unsaturated bonds, whereas aromatic substituents (e.g., 2-methylbenzyl ) could enhance receptor binding via π-π interactions.
Fluorophenyl Isomerism :
- Substituent positions on the phenyl ring (e.g., 2-methyl vs. 3-methyl ) influence spatial orientation and electronic distribution, which are critical for target engagement. Misidentification risks for fluorophenyl isomers are well-documented in fentanyl analogs .
Oxalamide Backbone :
- The oxalamide (N,N'-oxalylbis) scaffold is conserved across analogs, suggesting a role in hydrogen bonding or structural rigidity.
Research Implications and Limitations
- Pharmacological Data Gap: No activity data are available for the target compound, limiting direct functional comparisons. Structural analogs with piperidine sulfonamides (e.g., W-15, W-18 ) have been studied for opioid receptor activity, but extrapolation is speculative.
- Synthetic Challenges: The dimethylaminoethyl and sulfonylated piperidine groups may complicate synthesis, requiring optimized protocols for purity and yield.
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this oxalamide derivative?
Answer: Synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring, followed by coupling with dimethylaminoethyl and oxalamide moieties. Key steps:
- Sulfonylation: React 4-fluoro-2-methylbenzenesulfonyl chloride with the piperidine precursor under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the sulfonyl-piperidine intermediate .
- Oxalamide Coupling: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the dimethylaminoethyl and sulfonyl-piperidine-ethyl groups via the oxalamide bridge .
- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to achieve >98% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Table 1: Key Analytical Parameters for Purity Assessment
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC (C18) | 98.0–102.0% | |
| Residual Solvents | GC-MS | Meet ICH Q3C guidelines | |
| Elemental Analysis | CHNS/O Combustion | ±0.4% of theoretical |
Q. How can structural elucidation be performed to confirm the compound’s identity?
Answer: Combine spectroscopic and computational methods:
- NMR: Use H and C NMR to verify sulfonyl, piperidine, and oxalamide groups. Key signals: sulfonyl-SO (δ 135–140 ppm in C), piperidine protons (δ 1.5–3.0 ppm in H) .
- Mass Spectrometry: High-resolution MS (ESI-TOF) to confirm molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in methanol/dichloromethane and analyze diffraction patterns .
Advanced Research Questions
Q. What experimental strategies are effective for evaluating receptor binding affinity and selectivity?
Answer:
- In Vitro Assays: Use radioligand displacement assays (e.g., H-labeled ligands) on cloned human receptors (e.g., opioid, sigma-1) to measure IC values .
- Selectivity Screening: Test against a panel of 50+ GPCRs, ion channels, and transporters (e.g., Eurofins Panlabs) to identify off-target interactions .
- Data Interpretation: Normalize results to positive controls (e.g., fentanyl for opioid receptors) and use software like GraphPad Prism for nonlinear regression analysis .
Note: Contradictions in binding data may arise from fluorinated analogs exhibiting variable activity; validate findings with orthogonal assays (e.g., functional cAMP assays) .
Q. How should researchers address contradictory pharmacokinetic (PK) data between animal models and in vitro systems?
Answer:
- In Vivo PK Studies: Administer the compound to rodents (IV/PO) and collect plasma samples at timed intervals. Analyze via LC-MS/MS to calculate AUC, t, and bioavailability .
- In Vitro-In Vivo Extrapolation (IVIVE): Use hepatocyte or microsomal stability assays to predict clearance. Discrepancies often arise from species-specific metabolism; employ allometric scaling or PBPK modeling .
- Mitigation: Cross-validate with cassette dosing or isotopic labeling to improve data reliability .
Q. What are the best practices for analyzing stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions .
- Degradation Products: Identify via LC-MS and compare to synthetic standards (e.g., sulfonic acid derivatives from sulfonyl group hydrolysis) .
- Stability-Indicating Methods: Develop a gradient HPLC method resolving all degradation peaks (>2.0 resolution) .
Q. How can computational modeling optimize the compound’s therapeutic index?
Answer:
- Molecular Docking: Use AutoDock Vina to predict binding poses at target receptors (e.g., opioid receptors). Prioritize poses with ΔG < -8 kcal/mol .
- QSAR Modeling: Train models on analogs’ logP, polar surface area, and IC data to predict toxicity and efficacy .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify critical residue interactions .
Q. What safety protocols are critical during handling due to structural similarities to controlled substances?
Answer:
- Containment: Use fume hoods and closed systems for synthesis to prevent inhalation or dermal exposure (per NIOSH guidelines) .
- Regulatory Compliance: Document synthetic steps and analytical data to comply with DEA exemptions for research-use-only compounds .
- Waste Disposal: Incinerate waste via EPA-approved facilities to avoid environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
